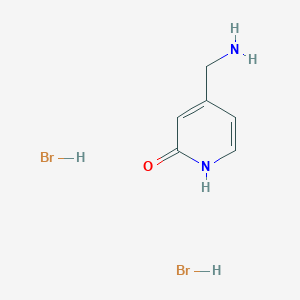

4-(Aminomethyl)pyridin-2-ol dihydrobromide

Description

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a pyridine derivative with the molecular formula C₆H₁₀Br₂N₂O and a molecular weight of 285.98 g/mol . Its CAS number is 1235439-27-6, and it is commercially available as a dihydrobromide salt, which enhances its stability and solubility in polar solvents. The compound features a hydroxyl group (-OH) at the 2-position of the pyridine ring and an aminomethyl (-CH₂NH₂) substituent at the 4-position, protonated as -CH₂NH₃⁺ in the dihydrobromide form. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKRKAZDYQRCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-27-6 | |

| Record name | 4-(aminomethyl)pyridin-2-ol dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its ability to interact with biological targets. Notably, it has shown promise in:

- Enzyme Inhibition : Research indicates that derivatives of 4-(aminomethyl)pyridin-2-ol can act as inhibitors for various enzymes, including those involved in cancer pathways. For instance, modifications of the compound have led to the development of potent inhibitors for protein kinases, which are critical in cancer signaling pathways .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Similar compounds based on the 2-aminopyridine scaffold have demonstrated effectiveness as selective inhibitors of nNOS, a target for treating neurological disorders. The structure-activity relationship (SAR) studies highlight the significance of the aminomethyl group in enhancing potency and selectivity .

Biological Research

The compound's ability to modulate biological processes makes it valuable in biological studies:

- Receptor Binding Studies : The interaction of 4-(aminomethyl)pyridin-2-ol with various receptors has been explored, providing insights into its potential roles in neurotransmission and other physiological processes .

- Cancer Research : Case studies have shown that derivatives of this compound can inhibit tumor growth in vivo, suggesting its application in developing anticancer therapies .

Material Science

In material science, 4-(aminomethyl)pyridin-2-ol dihydrobromide serves as a precursor for synthesizing novel materials:

- Polymer Synthesis : The compound can be utilized as a monomer or crosslinking agent in polymer chemistry, contributing to the development of new materials with enhanced properties .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 4-(Aminomethyl)pyridin-2-ol dihydrobromide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Pyridine Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- 4-(Aminomethyl)pyridine lacks the hydroxyl group and dihydrobromide salt, resulting in lower molecular weight and altered solubility. It exhibits higher potency in modulating high-voltage-activated calcium channels (HVACCs) compared to 4-aminopyridine (4-AP) .

- Pyridoxamine dihydrochloride shares the aminomethyl and hydroxyl groups but includes additional hydroxymethyl and methyl groups. Its dihydrochloride salt form is critical for biological activity as a vitamin B6 derivative .

- Chlorophenyl-substituted pyridines (e.g., entries in Table 1) demonstrate higher molecular weights and melting points (268–287°C), likely due to increased aromaticity and halogen interactions .

Impact of Salt Form on Physicochemical Properties

Table 2: Comparison of Salt Forms

Key Observations :

- Dihydrobromide salts generally exhibit higher solubility in water and polar solvents compared to dihydrochlorides due to bromide’s larger ionic radius and lower lattice energy .

- Stability varies with counterion: Dihydrobromide forms are less hygroscopic than dihydrochlorides, making them preferable for solid-state applications .

Electronic and Thermal Properties

- Pyridin-2-ol derivatives with flexible aminomethyl groups (e.g., this compound) show distinct electronic profiles due to resonance between the hydroxyl and aminomethyl groups. This enhances their ability to participate in hydrogen bonding and metal coordination .

- In contrast, rigid analogs like 4-di(methylamino)pyridine exhibit reduced conformational flexibility, leading to higher thermal stability but lower solubility .

Biological Activity

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with an amino and hydroxymethyl substituent. The dihydrobromide form enhances its solubility, which is crucial for biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound.

- Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Aminomethyl)pyridin-2-ol | Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL | |

| Pseudomonas aeruginosa | 35 μg/mL |

These results indicate that the compound exhibits significant antibacterial activity against common pathogens, comparable to standard antibiotics .

Anticancer Activity

Research has shown that various pyridine derivatives possess anticancer properties. A study focusing on the cytotoxic effects of this compound demonstrated its efficacy against several cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit key inflammatory mediators such as COX enzymes.

- Table 2: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| 4-(Aminomethyl)pyridin-2-ol | 28.39 μM | 23.80 μM |

The data suggest that this compound has a selective inhibitory effect on COX-2, which is beneficial for reducing inflammation without significantly affecting COX-1 activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is essential for optimizing their biological activities. Modifications at specific positions on the pyridine ring can enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.